Ethyl iopanoate

Contrast agent biodistribution Polymeric microcapsules Liver CT imaging

Ethyl iopanoate (CAS 100850-30-4; IUPAC: ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate) is the ethyl ester prodrug of iopanoic acid, an iodinated radiocontrast agent historically employed in cholecystography. With a molecular formula of C₁₃H₁₆I₃NO₂, a molecular weight of 598.98 g/mol, and a predicted LogP of 4.80, this tri-iodinated aromatic ester contains approximately 63.6% iodine by weight and is classified as a MeSH supplementary concept mapped to Iopanoic Acid/analogs and derivatives.

Molecular Formula C13H16I3NO2
Molecular Weight 598.98 g/mol
CAS No. 100850-30-4
Cat. No. B009814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl iopanoate
CAS100850-30-4
Synonymsethyl iopanoate
ethyl iopanoate, 131I-labeled
Molecular FormulaC13H16I3NO2
Molecular Weight598.98 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC
InChIInChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3
InChIKeyOBQUJIRCCAHNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Iopanoate (CAS 100850-30-4): A Lipophilic Iodinated Ester Prodrug for Contrast Agent Research and Targeted Delivery


Ethyl iopanoate (CAS 100850-30-4; IUPAC: ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate) is the ethyl ester prodrug of iopanoic acid, an iodinated radiocontrast agent historically employed in cholecystography [1]. With a molecular formula of C₁₃H₁₆I₃NO₂, a molecular weight of 598.98 g/mol, and a predicted LogP of 4.80, this tri-iodinated aromatic ester contains approximately 63.6% iodine by weight and is classified as a MeSH supplementary concept mapped to Iopanoic Acid/analogs and derivatives [1][2]. Its primary research applications center on serving as a hydrophobic, radiopaque payload for polymeric microcapsule and nanoparticle formulations designed for liver-targeted computed tomography (CT) imaging, and as a precursor or prodrug form of iopanoic acid for studying type I iodothyronine 5′-deiodinase inhibition [3][4].

Why Iopanoic Acid or Alternative Iodinated Esters Cannot Simply Substitute for Ethyl Iopanoate in Particulate Contrast Agent Research


Ethyl iopanoate occupies a narrow physicochemical niche that precludes casual substitution. Esterification of the carboxylic acid moiety raises the predicted LogP to 4.80, compared with approximately 4.3–4.6 for the free acid iopanoic acid, conferring enhanced compatibility with hydrophobic biodegradable polymers such as poly(dl-lactide) (PLA) and poly(benzyl L-glutamate) (PBLG) used in microencapsulation [1][2]. This lipophilicity difference directly affects encapsulation efficiency, payload retention, and in vivo release kinetics relative to the more polar parent acid. Furthermore, ethyl iopanoate exhibits a distinct liver biodistribution profile when formulated in polymeric microcapsules compared with other iodinated ethyl esters such as ethyl diatrizoate (DZE), as demonstrated by quantitative tissue distribution data in rats [3]. Simply substituting iopanoic acid would compromise microcapsule loading and alter the temporal pattern of hepatic opacification, while substituting DZE changes both iodine content (59.3% vs. 63.6% w/w) and tissue clearance kinetics [3]. These differences are quantifiable and consequential for reproducible preclinical imaging studies.

Ethyl Iopanoate (CAS 100850-30-4): Quantitative Comparative Evidence for Scientific Selection


PLA-Microencapsulated Liver Biodistribution: Head-to-Head Comparison of Ethyl Iopanoate (IOPAE) vs. Ethyl Diatrizoate (DZE) in Rats

In a direct head-to-head comparison, poly(dl-lactide) (PLA) microcapsules loaded with ¹³¹I-labeled ethyl iopanoate (PLA-IOPAE) and ¹³¹I-labeled ethyl diatrizoate (PLA-DZE) were administered intravenously to rats, and the percentage of injected dose (%ID) per liver was quantified at serial time points [1]. At 20 minutes post-injection, PLA-IOPAE achieved 35.19% ID in the liver compared with 46.25% for PLA-DZE, indicating a more gradual hepatic accumulation profile for IOPAE. By 5 hours, liver retention was 9.38% ID for PLA-IOPAE versus 13.19% ID for PLA-DZE, demonstrating that PLA-DZE achieved higher peak liver concentrations but that PLA-IOPAE maintained a proportionally more sustained retention relative to its peak (retaining approximately 26.7% of its 20-minute level at 5 hours, vs. 28.5% for PLA-DZE). The difference between microcapsule groups and unencapsulated controls was statistically significant (P < 0.05) at all time points within 5 hours [1]. Both compounds cleared through the gastrointestinal tract and kidneys, with liver %ID declining to 1.49% (PLA-IOPAE) and 1.27% (PLA-DZE) by 24 hours [1].

Contrast agent biodistribution Polymeric microcapsules Liver CT imaging Radiopaque particulate carriers

LogP-Driven Formulation Compatibility: Ethyl Iopanoate vs. Iopanoic Acid for Hydrophobic Polymer Encapsulation

Ethyl iopanoate exhibits a predicted LogP of 4.80, compared with a measured/calculated LogP of approximately 4.3–4.6 for the parent carboxylic acid, iopanoic acid [1][2]. This LogP differential of approximately 0.2–0.5 log units reflects the masking of the polar carboxylic acid group by ethyl esterification, which eliminates the ionization capacity (iopanoic acid pKa ≈ 4.8) [2] and reduces hydrogen-bond donor count from 2 to 1. The increased lipophilicity directly enhances partitioning into hydrophobic biodegradable polymers such as PLA and PBLG during solvent-evaporation microencapsulation, improving theoretical encapsulation efficiency and reducing burst release of the water-immiscible payload [3]. In practice, Yang et al. successfully loaded ethyl iopanoate into both PLA and PBLG microcapsules at radiologically effective payloads (75 mg I/kg) with prolonged liver opacification and less than 5% radiolabel release into serum after 1 hour of in vitro incubation [3][4]. No equivalent microcapsule loading data have been reported for unesterified iopanoic acid, consistent with the expectation that the free acid's lower LogP and ionizable carboxyl group would reduce compatibility with hydrophobic polymer matrices.

Lipophilicity Polymer microencapsulation Drug-polymer compatibility Controlled release formulation

Iodine Content and Radiopacity: Quantitative Comparison Across Iodinated Aromatic Esters and Acids

The mass fraction of iodine in a contrast agent molecule directly determines its X-ray attenuation capacity per unit mass administered. Ethyl iopanoate (C₁₃H₁₆I₃NO₂, MW 598.98) contains 63.6% iodine by weight (3 × 126.90 / 598.98), positioning it between iopanoic acid at 66.7% (C₁₁H₁₂I₃NO₂, MW 570.93) and ethyl diatrizoate at 59.3% (C₁₃H₁₃I₃N₂O₄, MW 641.97) [1][2]. On a per-molecule basis, all three compounds carry three iodine atoms; the differences in weight-percent iodine arise from the varying mass of the non-iodinated portions of each molecule. Ethyl iopanoate's iodine content exceeds that of ethyl diatrizoate by approximately 4.3 percentage points (63.6% vs. 59.3%), meaning that for an equivalent mass dose, ethyl iopanoate delivers approximately 7.2% more elemental iodine—and thus proportionally greater X-ray attenuation—than ethyl diatrizoate . Conversely, iopanoic acid offers a slightly higher iodine mass fraction (66.7%) than ethyl iopanoate, but this advantage is offset by its incompatibility with hydrophobic polymer encapsulation, as discussed in the preceding evidence item.

Iodine content X-ray attenuation Radiopaque contrast agents CT imaging payload

PBLG Microcapsule Liver Targeting: Organ-Level Biodistribution Specificity of ¹³¹I-IOPAE at 24 Hours Post-Injection

In a tissue distribution study of PBLG-microencapsulated ¹³¹I-labeled ethyl iopanoate (PBLG-¹³¹I-IOPAE, 5 μCi/rat, intravenous), the liver demonstrated the highest uptake of any organ at 24 hours post-injection, expressed as percent of injected dose per gram of tissue (%ID/g) [1]. This hepatic selectivity is attributed to the combination of (a) the particulate nature of the < 3 μm PBLG microcapsules, which promotes reticuloendothelial system uptake, and (b) the hydrophobicity of the ethyl iopanoate payload, which favors retention within the biodegradable polymer matrix until hydrolytic or enzymatic degradation occurs [1]. The prolonged liver opacification observed by CT following PBLG-IOPAE administration contrasts with the rapid hepatic clearance of unencapsulated, water-soluble contrast agents such as iohexol or iopamidol, which typically exhibit hepatic enhancement lasting only minutes after bolus injection. Although this study did not include a head-to-head comparator within the same experimental run, the finding that liver achieved the highest %ID/g among all organs—including lung, spleen, kidney, intestine, bone, and thyroid—at a 24-hour time point establishes a specificity profile relevant to liver-targeted diagnostic applications [1].

Liver-specific delivery Poly(benzyl L-glutamate) Targeted contrast agent Reticuloendothelial uptake

Deiodinase Inhibition via Iopanoic Acid Release: Class-Level Evidence for Ethyl Iopanoate as a Prodrug in Thyroid Hormone Modulation Research

Ethyl iopanoate itself has not been directly assayed for deiodinase inhibition in published studies; however, its hydrolysis product iopanoic acid is among the most potent known inhibitors of type I iodothyronine 5′-deiodinase (5′DI), with a competitive inhibition constant (Ki) of approximately 2 μM for both rT3 and 3′,5′-T2 deiodination in rat liver microsomes [1]. In a comparative panel of radiographic contrast agents, iopanoic acid, ipodic acid, and iophenoxic acid were identified as the three most potent 5′DI inhibitors, with comparable Ki values of ~2 μM, outperforming 8-anilino-1-naphthalene sulphonic acid (Ki 4.3–4.7 μM), salicylic acid (Ki 300–500 μM), and d,l-propranolol (Ki 400–700 μM) by orders of magnitude [1]. In vivo, a single injection of iopanoic acid (IOP) to thyrotoxic rats produced an approximate 80% decrease in 5′DI Vmax in both liver and kidney, with the inhibitory effect persisting for longer than 60 hours [2]. Ethyl iopanoate may serve as a lipophilic prodrug that, upon esterase-mediated hydrolysis in vivo, releases iopanoic acid with kinetics potentially distinct from direct administration of the free acid—a hypothesis supported by the known susceptibility of sterol iopanoate esters to in vivo hydrolysis demonstrated in the structurally analogous cholesteryl iopanoate and pregnenolone iopanoate series [3]. However, the specific hydrolysis rate, plasma half-life, and deiodinase inhibitory potency of ethyl iopanoate remain uncharacterized in the peer-reviewed literature; this evidence dimension is therefore classified as class-level inference.

Type I 5′-deiodinase Iodothyronine metabolism Thyroid hormone inhibition Prodrug activation

Ethyl Iopanoate (CAS 100850-30-4): Evidence-Backed Application Scenarios for Research Procurement


Development of Polymeric Particulate Contrast Agents for Liver-Specific CT Imaging

Ethyl iopanoate is the payload of choice for PLA- or PBLG-based microcapsule formulations targeting hepatospecific CT contrast enhancement. The quantitative biodistribution data from Yang et al. (1993, 1994) demonstrate that microencapsulated IOPAE achieves sustained liver opacification with 35.19% of the injected dose localizing to the liver at 20 minutes and measurable retention through 5 hours (9.38% ID) [1]. For formulation groups seeking to replicate or extend these findings, ethyl iopanoate—not iopanoic acid or ethyl diatrizoate—is the compound used in the reference methodology; substitution would invalidate direct comparability with the published biodistribution benchmarks [1][2].

Radiolabeled (¹³¹I/¹²⁵I) Tracer Studies Requiring a Hydrophobic, High-Iodine-Density Probe

The MeSH record for ethyl iopanoate explicitly lists its ¹³¹I-labeled form (Related Registry Number: 149756-95-6), and the published microcapsule studies employed ¹³¹I-IOPAE for quantitative gamma-counting-based biodistribution analysis [1][2]. With 63.6% iodine by weight and a LogP of 4.80, ethyl iopanoate provides a high specific activity radiolabeling substrate that partitions predictably into hydrophobic compartments, making it suitable for SPECT tracer development, lipoprotein labeling studies, or any application requiring a lipophilic radioiodinated probe with three iodine atoms per molecule for signal amplification [3][4].

Deiodinase Inhibitor Screening and Thyroid Hormone Metabolism Research (Prodrug Approach)

For laboratories studying type I 5′-deiodinase (DIO1) inhibition, ethyl iopanoate offers a lipophilic prodrug form of iopanoic acid—one of the most potent known DIO1 inhibitors with a Ki of approximately 2 μM [5]. Researchers seeking to modulate the pharmacokinetics of iopanoic acid delivery (e.g., achieving slower release via esterase-mediated hydrolysis, or improving membrane permeability for cell-based assays) may select the ethyl ester based on its 0.2–0.5 log unit LogP advantage over the free acid [3][5]. Experimental validation of hydrolysis kinetics in the specific experimental system is essential, as these parameters have not been published for ethyl iopanoate [5].

Calibration and Validation of LC-ESI-MS/MS Methods for Iodinated Contrast Agent Detection

Ethyl iopanoate, as a structurally defined tri-iodinated aromatic ester with a molecular weight of 598.98 g/mol and a predicted LogP of 4.80, serves as a reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods targeting iodinated contrast agents or their metabolites in biological matrices [3][4]. Its distinct retention time and mass transitions (precursor ion m/z ~599, characteristic iodide fragmentation pattern) differentiate it from the related esters methyl-IPA, propyl-IPA, ethyl diatrizoate, and the parent acids—an important consideration for laboratories conducting environmental fate or bioaccumulation studies of iodinated X-ray contrast media [4].

Quote Request

Request a Quote for Ethyl iopanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.